

Benzyl 3-tosyloxyazetidine-1-carboxylate CAS number 939759-24-7 properties

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Compound of Interest

Compound Name: *Benzyl 3-tosyloxyazetidine-1-carboxylate*

Cat. No.: *B113318*

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An In-depth Technical Guide to **Benzyl 3-tosyloxyazetidine-1-carboxylate**

CAS Number: 939759-24-7

This technical guide provides a comprehensive overview of **Benzyl 3-tosyloxyazetidine-1-carboxylate**, a key intermediate in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its properties, synthesis, and reactivity.

Chemical Identity and Properties

Benzyl 3-tosyloxyazetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring, a benzyl carbamate protecting group, and a tosylate leaving group. This combination of functional groups makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of **Benzyl 3-tosyloxyazetidine-1-carboxylate** and its Precursor

Property	Benzyl 3-tosyloxyazetidine-1-carboxylate	Benzyl 3-hydroxyazetidine-1-carboxylate (Precursor)
CAS Number	939759-24-7	128117-22-6
Molecular Formula	C ₁₈ H ₁₉ NO ₅ S	C ₁₁ H ₁₃ NO ₃ [1]
Molecular Weight	361.41 g/mol	207.23 g/mol [1]
IUPAC Name	Benzyl 3-(tosyloxy)azetidine-1-carboxylate	Benzyl 3-hydroxyazetidine-1-carboxylate [1]
Synonyms	3-[[[(4-Methylphenyl)sulfonyl]oxy]-phenylmethyl-1-azetidinecarboxylic Acid Ester [2]	-
Appearance	Not specified	Not specified
Melting Point	Not specified	Not specified
Boiling Point	Not specified	Not specified
Solubility	Not specified	Not specified

Note: Specific experimental data for **Benzyl 3-tosyloxyazetidine-1-carboxylate** is limited in publicly available literature. The data for its precursor is provided for reference from PubChem.

Synthesis and Experimental Protocols

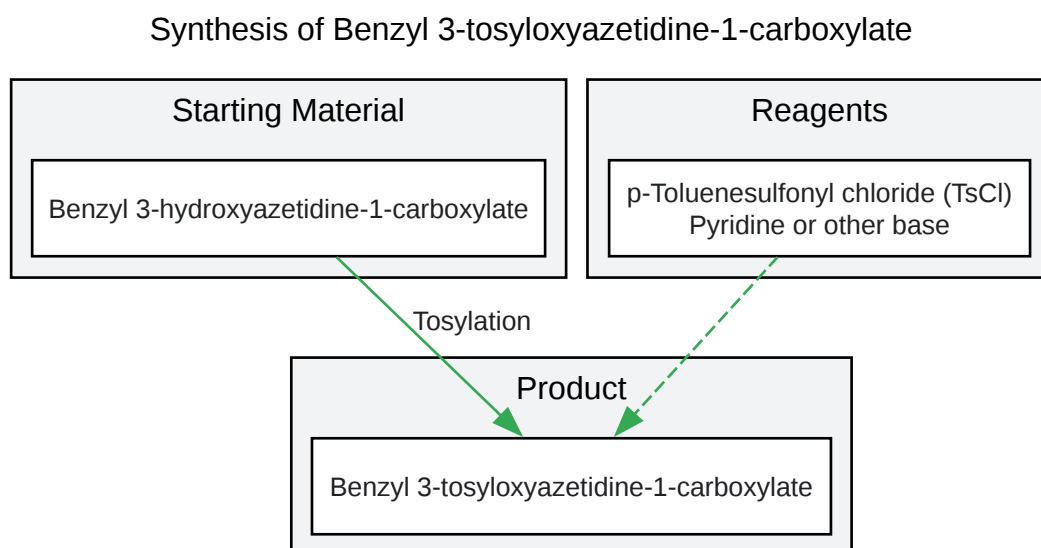
The synthesis of **Benzyl 3-tosyloxyazetidine-1-carboxylate** typically proceeds from its corresponding alcohol precursor, Benzyl 3-hydroxyazetidine-1-carboxylate. The tosylation of the hydroxyl group is a standard organic transformation.

General Experimental Protocol for Tosylation:

This protocol is a generalized procedure and may require optimization for specific scales and conditions.

- **Dissolution:** Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate in a suitable aprotic solvent, such as pyridine or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Addition of Tosyl Chloride:** Add p-toluenesulfonyl chloride (TsCl) portion-wise to the stirred solution. The molar ratio of TsCl to the alcohol is typically slightly in excess (e.g., 1.1 to 1.5 equivalents).
- **Reaction:** Allow the reaction to stir at 0 °C for a period and then warm to room temperature. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

DOT Diagram: Synthetic Pathway



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Caption: Synthetic route from the hydroxy precursor.

Reactivity and Applications in Drug Development

The reactivity of **Benzyl 3-tosyloxazetidine-1-carboxylate** is dominated by the presence of the tosylate group, which is an excellent leaving group, and the strained azetidine ring.

Nucleophilic Substitution:

The primary reaction of this compound is nucleophilic substitution at the C3 position of the azetidine ring. The tosylate group is readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functionalities, which is a key strategy in the synthesis of compound libraries for drug screening.

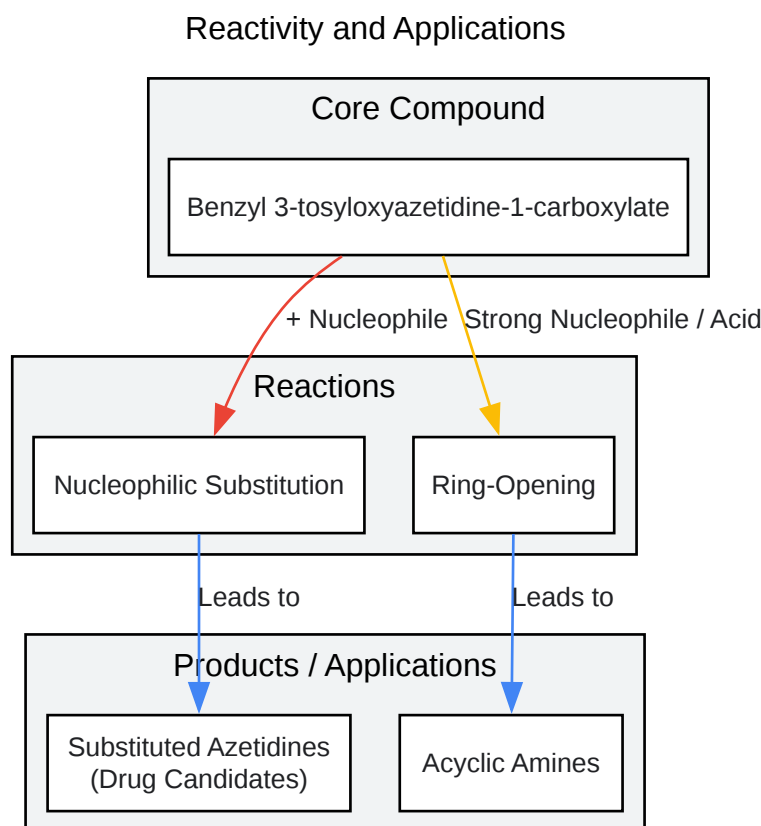
Ring-Opening Reactions:

Under certain conditions, particularly with strong nucleophiles or under acidic conditions, the strained azetidine ring can undergo ring-opening reactions.^[3] This reactivity can be exploited to synthesize substituted acyclic amines.

Applications as a Synthetic Intermediate:

Benzyl 3-tosyloxazetidine-1-carboxylate serves as a crucial intermediate for the synthesis of various substituted azetidines. The azetidine motif is a desirable feature in many biologically active molecules due to its ability to impart conformational rigidity and improve physicochemical properties such as solubility and metabolic stability. Substituted azetidines are found in a variety of therapeutic agents, including inhibitors of enzymes and modulators of receptors.

DOT Diagram: Key Reactions and Applications



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Caption: Key reactions and synthetic applications.

Safety and Handling

Specific safety and hazard information for **Benzyl 3-tosyloxazetidine-1-carboxylate** is not readily available. However, based on the properties of related compounds and the functional groups present, the following precautions are recommended:

- **Handling:** Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Storage:** Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

- Toxicity: The toxicological properties have not been fully investigated. Handle with care as a potentially hazardous substance. The precursor, Benzyl 3-hydroxyazetidine-1-carboxylate, is known to cause skin and serious eye irritation.[1]

This guide provides a summary of the available information on **Benzyl 3-tosyloxyazetidine-1-carboxylate**. Researchers should consult additional specialized resources and perform their own risk assessments before handling or using this compound.

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